Phenylephrine 2-O-Glucuronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

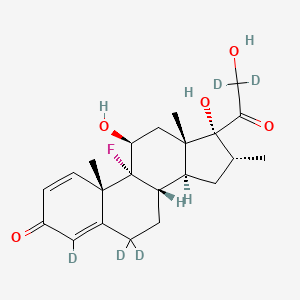

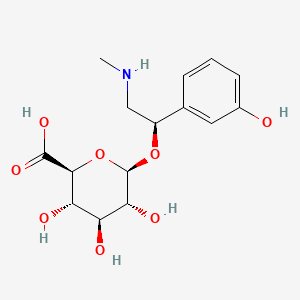

Phenylephrine 2-O-Glucuronide is a metabolite of phenylephrine . It is a biochemical that plays a role in receptor pharmacology, specifically as an agonist . It is also involved in xenobiotic metabolism . The formal name of this compound is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-(®-1-hydroxy-2-(methylamino)ethyl)phenoxy)tetrahydro-2H-pyran-2-carboxylic acid .

Molecular Structure Analysis

The molecular formula of Phenylephrine 2-O-Glucuronide is C15H21NO8 . Its molecular weight is 343.3 . The structure includes six defined stereocentres .Physical And Chemical Properties Analysis

Phenylephrine 2-O-Glucuronide is a solid substance . It is soluble in water . The average mass is 343.329 Da and the monoisotopic mass is 343.126709 Da .科学的研究の応用

Clinical Implications and Physiological Effects

Phenylephrine is a direct-acting α1 adrenergic receptor agonist, used in various clinical settings. It's been researched for its effects on hypotension, particularly in patients with severe aortic stenosis, decompensated tetralogy of Fallot, hypoxemia during one-lung ventilation, septic shock, traumatic brain injury, vasospasm post-subarachnoid hemorrhage, and hypotension during cesarean delivery. Studies suggest that phenylephrine's regional effects, like decreased heart rate and improved fetal oxygen supply, may outweigh its global effects, such as decreased cardiac output, in certain pathophysiological states. However, alternative vasopressors should be considered where no regional advantages of α1 agonists are seen (Thiele, Nemergut, & Lynch, 2011).

Metabolic Effects

Phenylephrine's role in stimulating glutamine metabolism has been examined in isolated rat hepatocytes. The addition of phenylephrine leads to a rapid decline in intracellular 2-oxoglutarate and glutamate, followed by the activation of glutaminase and increases in glutamate and 2-oxoglutarate. This indicates that phenylephrine directly stimulates glutaminase, enhancing its affinity for ammonia, which is crucial for stimulating the steady-state flux through the pathway from glutamine to glucose and urea (Verhoeven, Estrela, & Meijer, 1985).

Influence on Gluconeogenesis and Glycogen Metabolism

Research on isolated rat hepatocytes shows that phenylephrine stimulates gluconeogenesis from pyruvate less than glucagon but does not affect the activities of protein kinase and pyruvate kinase. The study suggests phenylephrine's unique impact on gluconeogenesis and glycogen metabolism, especially in the context of hormonal influences like insulin (Hue, Felíu, & Hers, 1978).

Effects on Enzyme Activation in Hepatocytes

Phenylephrine promotes a rapid increase in the active form of pyruvate dehydrogenase (PDHa) in isolated rat hepatocytes. This effect, mediated by α1‐adrenergic receptors, is absent in Ca2+‐depleted hepatocytes and is additive to the action of glucagon, illustrating the complex interplay of hormones and neurotransmitters in regulating enzyme activities within hepatocytes (Assimacopoulos-Jeannet, McCormack, & Jeanrenaud, 1983).

特性

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1R)-1-(3-hydroxyphenyl)-2-(methylamino)ethoxy]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO8/c1-16-6-9(7-3-2-4-8(17)5-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h2-5,9-13,15-20H,6H2,1H3,(H,21,22)/t9-,10-,11-,12+,13-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVNMYWZQNTXNV-QBOXMOKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=CC=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652669 |

Source

|

| Record name | (1R)-1-(3-Hydroxyphenyl)-2-(methylamino)ethyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylephrine 2-O-Glucuronide | |

CAS RN |

1260611-56-0 |

Source

|

| Record name | (1R)-1-(3-Hydroxyphenyl)-2-(methylamino)ethyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxy(1,2,3-13C3)propyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B563851.png)

![[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5](/img/structure/B563855.png)

![1-Isothiocyanato-3-[2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy]propane](/img/structure/B563856.png)

![3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563857.png)